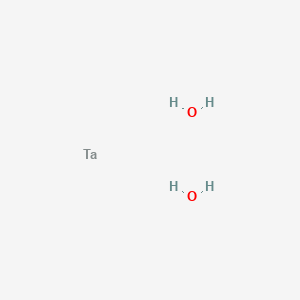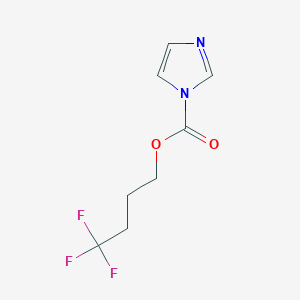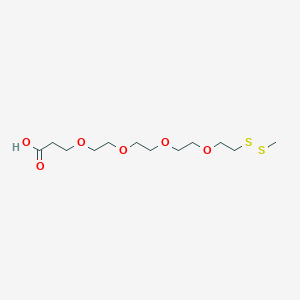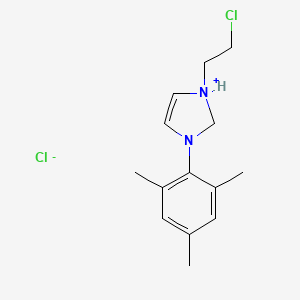
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound with a unique structure that combines a chloroethyl group, a trimethylphenyl group, and an imidazolium ion
Méthodes De Préparation
The synthesis of 1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 2-chloroethylamine hydrochloride with 2,4,6-trimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the imidazolium ion and the formation of corresponding amines and alcohols.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazolium-based ionic liquids and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as ionic liquids for use in electrochemical applications and as solvents for chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity or the disruption of cellular processes. The trimethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with similar compounds such as:
1-(2-Chloroethyl)-3-methylimidazolium chloride: Lacks the trimethylphenyl group, resulting in different chemical and biological properties.
1-(2-Chloroethyl)-3-phenylimidazolium chloride: Contains a phenyl group instead of a trimethylphenyl group, leading to variations in reactivity and applications.
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-imidazolium bromide: Similar structure but with a bromide ion instead of a chloride ion, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
823803-14-1 |
|---|---|
Formule moléculaire |
C14H20Cl2N2 |
Poids moléculaire |
287.2 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C14H19ClN2.ClH/c1-11-8-12(2)14(13(3)9-11)17-7-6-16(10-17)5-4-15;/h6-9H,4-5,10H2,1-3H3;1H |
Clé InChI |
FLFSEMPBAMLPHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2C[NH+](C=C2)CCCl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)
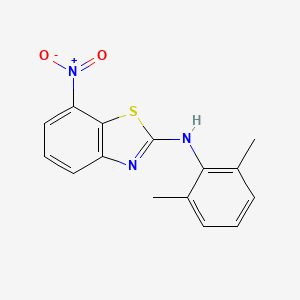
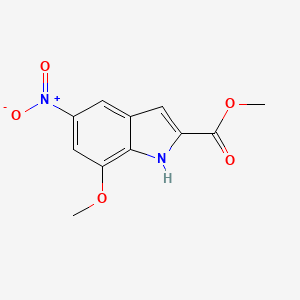
![Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester](/img/structure/B14224992.png)
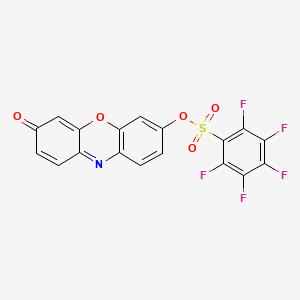
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
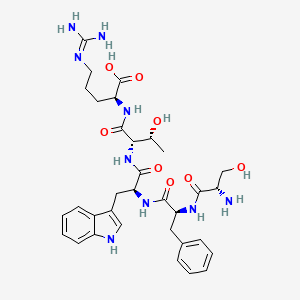
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
